4-(Aminomethyl)benzenethiol
Description
- It consists of a benzene ring with an amino group (NH₂) and a thiol group (SH) attached to it.
- The compound is used in various applications due to its unique properties.
4-(Aminomethyl)benzenethiol: , has the chemical formula and a molecular weight of .
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
4-(aminomethyl)benzenethiol |
InChI |
InChI=1S/C7H9NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 |
InChI Key |
HALYSFYBJQPLOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism is context-dependent, but it often involves interactions with biological targets (e.g., enzymes, receptors).
- Potential pathways include inhibition, activation, or modulation of specific cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications continue to be explored, and further research may reveal additional uses.
Biological Activity
4-(Aminomethyl)benzenethiol, also known as 4-aminobenzenethanethiol, is an organic compound with the molecular formula C₇H₉NS. Its structure features a benzene ring with both an amino group (-NH₂) and a thiol group (-SH) positioned at the para location. This unique arrangement allows for significant biological activity, particularly in the realms of antimicrobial properties and interactions with biomolecules.
The compound's dual functional groups contribute to its ability to form strong hydrogen bonds, enhancing its reactivity. The thiol group is particularly notable for its role in redox reactions, which are critical in many biological systems. This property makes this compound a versatile intermediate in organic synthesis and a candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of microbial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism of action is believed to involve the interaction of the thiol group with essential microbial enzymes, disrupting their function.
Interaction with Biomolecules
The compound's ability to interact with various biomolecules is largely attributed to its thiol and amino functionalities. These interactions can alter protein structure and function, impacting cellular processes. For instance, research has shown that this compound can effectively bind to metal ions and proteins, which may enhance its utility in biosensor technology and drug delivery systems.
Study on Antiviral Activity
A study highlighted the potential of 4-(aminomethyl)benzamide derivatives (closely related compounds) as inhibitors against filoviruses such as Ebola and Marburg viruses. These derivatives showed significant antiviral activity with effective concentrations below 10 µM, indicating that similar structural analogs like this compound could also exhibit antiviral properties through structural optimization .
Structural Optimization for Enhanced Activity
In another investigation, structural modifications of compounds related to this compound were explored to improve selectivity and potency against specific targets such as acetylcholinesterase (AChE). This research revealed that modifications could lead to enhanced biological activity, paving the way for further studies on this compound's derivatives as potential therapeutic agents .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:
| Compound | Structure | Unique Features |
|---|---|---|
| 4-Aminothiophenol | C₆H₄(NH₂)(SH) | Applications in surface chemistry |
| 2-Aminobenzenethiol | C₆H₄(NH₂)(SH) | Different reactivity patterns due to position |
| 3-Aminobenzenethiol | C₆H₄(NH₂)(SH) | Similar properties but distinct substitution effects |
| Benzyl mercaptan | C₇H₈S | Lacks amino functionality but shares thiol properties |
The versatility of this compound stems from its unique combination of functional groups, enabling diverse chemical reactivity not fully exhibited by its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
